1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic core with a pyrazole ring adjacent to a pyridine moiety. Its structure includes:
- 3-position: A methyl group, contributing to steric and electronic modulation.
- 6-position: A phenyl substituent, which may influence π-π stacking interactions in biological targets.
- 4-carboxamide: Functionalized with a 4-methoxyphenyl group, providing hydrogen-bonding capabilities and lipophilicity adjustments .
The molecular formula is C24H21FN4O3S (molecular weight: 464.5 g/mol), with a SMILES string illustrating its connectivity: Cc1nn(C2CCS(=O)(=O)C2)c2nc(-c3ccccc3)cc(C(=O)Nc3ccc(F)cc3)c12 .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S/c1-16-23-21(25(30)26-18-8-10-20(33-2)11-9-18)14-22(17-6-4-3-5-7-17)27-24(23)29(28-16)19-12-13-34(31,32)15-19/h3-11,14,19H,12-13,15H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKXHNZNVDVWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential pharmacological applications. It is primarily recognized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator , which suggests its role in modulating neuronal excitability and various physiological processes .
Structural Characteristics
This compound features a complex structure that includes:
- A dioxidotetrahydrothiophene moiety.
- A methoxyphenyl group.
- A pyrazolo[3,4-b]pyridine backbone.
The molecular formula is , with a molecular weight of 468.57 g/mol . The unique combination of these structural elements contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with GIRK channels. By activating these channels, it can influence neuronal signaling pathways, potentially leading to therapeutic effects in conditions such as epilepsy and anxiety disorders . Additionally, it may have implications in cancer therapy due to its structural similarities with other bioactive compounds that exhibit anticancer properties .
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and MCF7. The IC50 values for these compounds were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9a | HeLa | 2.59 |
| 14g | MCF7 | 4.66 |
| Doxorubicin | HeLa | 2.35 |
| Doxorubicin | MCF7 | 4.57 |
Compound 9a showed the highest anticancer activity among the tested derivatives, indicating that modifications to the pyrazolo[3,4-b]pyridine scaffold could enhance biological efficacy .
Neuropharmacological Effects
In addition to its anticancer properties, the compound's ability to activate GIRK channels suggests potential neuropharmacological effects. Activation of these channels can lead to hyperpolarization of neurons, which may reduce excitability and provide therapeutic benefits in neurological disorders .
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds highlights the unique aspects of This compound :
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Methoxy and piperidinyl groups | Inhibitor of various pathways | Distinct piperidinyl substitution |
| Compound B | Similar thiophene moiety | GIRK channel activator | Focused on acetamide derivatives |
| This Compound | Dioxidotetrahydrothiophene moiety | GIRK channel activator | Potent selectivity for GIRK channels |
This table illustrates how this compound stands out due to its specific structural complexity and targeted biological activity compared to other derivatives .
Scientific Research Applications
Potassium Channel Modulation
Recent studies have identified this compound as a potent activator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in regulating neuronal excitability and neurotransmitter release. The compound's ability to modulate these channels can have implications for treating neurological disorders such as epilepsy and depression .
Anticancer Activity
The compound has shown promise in preclinical studies for its anticancer properties. Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms involve the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
Compounds containing the tetrahydrothiophene structure have been investigated for their anti-inflammatory properties. This particular compound may exhibit similar effects by inhibiting pro-inflammatory cytokines and mediators, thus providing potential therapeutic avenues for inflammatory diseases .
Neuroprotective Effects
Given its action on potassium channels, this compound may also offer neuroprotective benefits. By stabilizing neuronal membranes and reducing excitotoxicity, it could be beneficial in conditions such as stroke or neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules, emphasizing substituent variations and their implications:
Key Structural and Functional Insights:
4-Methoxybenzyl () introduces a flexible linker, possibly improving solubility but increasing metabolic vulnerability .
Heterocyclic Variations :
- Replacement of 6-phenyl with 6-thiophen-2-yl () introduces sulfur-based π-interactions, which could alter binding kinetics in enzymatic pockets .
Sulfone vs.
Molecular Weight Trends :
- Derivatives with extended substituents (e.g., thiophene, benzyl groups) exhibit higher molecular weights (>450 g/mol), which may impact oral bioavailability per Lipinski’s rules .
Research Findings and Implications
- Synthetic Accessibility : The sulfone-containing derivatives (–10) require multi-step synthesis, including oxidation of tetrahydrothiophene precursors, which may affect scalability .
- Pharmacological Potential: Pyrazolo[3,4-b]pyridines are explored as kinase inhibitors (e.g., JAK2, CDK), where the sulfone moiety could mimic ATP’s phosphate interactions .
- Unresolved Questions : Lack of reported IC50 values, solubility, and toxicity data limits direct pharmacological comparisons. Further studies are needed to correlate structural features with bioactivity.
Q & A
Q. What synthetic routes are commonly employed to synthesize this compound?
The compound is synthesized via multi-step heterocyclic condensation. Key steps include Biginelli reactions (one-pot condensation of aldehydes, thioureas, and β-ketoesters) and cyclization under controlled conditions. For example, cyclization of intermediates in THF/water mixtures is critical, as described for structurally related pyrazolo-pyridines . Acid catalysis (e.g., p-toluenesulfonic acid) optimizes yields.
Q. Which spectroscopic methods are essential for structural characterization?
¹H/¹³C NMR confirms substituent positions and heterocyclic connectivity, particularly distinguishing pyrazole and pyridine rings. IR spectroscopy identifies sulfone (1,1-dioxidotetrahydrothiophen-3-yl) and carboxamide groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in regiochemistry .
Q. How is the compound purified after synthesis?
Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product from polar by-products. Reverse-phase HPLC (C18 columns, acetonitrile/water) improves purity. Recrystallization from DCM/hexane mixtures is effective for crystalline intermediates .
Q. What role does the 1,1-dioxidotetrahydrothiophen-3-yl group play in physicochemical properties?
The sulfone group enhances polarity and aqueous solubility via hydrogen bonding. It also stabilizes the molecule against oxidative degradation. Synthesis involves oxidizing tetrahydrothiophene precursors with agents like mCPBA, as inferred from sulfone-containing analogs .
Advanced Questions
Q. How can regioselectivity in pyrazolo[3,4-b]pyridine core formation be optimized?
Regioselectivity is influenced by electron-withdrawing substituents on aryl precursors, which direct cyclization. Microwave-assisted synthesis reduces side reactions by accelerating kinetics. Computational modeling (e.g., DFT) predicts favorable transition states for regioselective bond formation .
Q. What strategies address low yields in the final cyclization step?
Steric hindrance and competing side reactions are mitigated by optimizing solvent polarity (e.g., DMF or DMSO) and temperature. Catalytic additives (e.g., ZnCl₂) improve cyclization efficiency. Monitoring via TLC/HPLC ensures intermediates are isolated before degradation .
Q. How can contradictions in NMR data during structural verification be resolved?
Dynamic effects (e.g., tautomerism) are clarified using variable-temperature NMR (VT-NMR). Cross-validation with computational NMR chemical shift predictions (DFT) and comparison to literature analogs (e.g., and ) resolve ambiguities. Single-crystal XRD provides definitive confirmation .
Q. What methodologies assess hydrolytic stability of the carboxamide group?
Accelerated stability studies in buffered solutions (pH 1.2–7.4, 37°C) with LC-MS monitoring identify degradation products. Protecting groups (e.g., tert-butyl carbamates) are introduced during synthesis to stabilize the carboxamide moiety, as demonstrated in piperidine carboxylate analogs .
Q. How are crystalline polymorphs identified and characterized?
X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) distinguish polymorphs. Solvent screening under varied cooling rates (e.g., rapid vs. slow crystallization) isolates stable forms. Single-crystal XRD (as in ) provides lattice parameters for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
